Ethyl 2-(2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate was synthesized by alkylation of 6-methyl-2-thiouracil with bromoacetic and chloroacetic acid esters . The reactions were carried out in ethanol in the presence of sodium ethoxide, in DMF in the presence of triethylamine or sodium carbonate, and in aqueous sodium hydroxide .Chemical Reactions Analysis
Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides, whereas its reactions with hydrazine hydrate and aniline afforded 2-hydrazinyl- and 2-anilino-6-methylpyrimidin-4(3H)-ones, respectively .Scientific Research Applications
Synthesis and Heterocyclic Derivatives Formation
Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been prepared and their reactivity with various active methylene reagents was studied, leading to the formation of pyran, pyridine, and pyridazine derivatives. This research demonstrates the compound's utility in heterocyclic synthesis, highlighting its role in generating polyfunctionally substituted derivatives, thereby expanding the scope of chemical reactions for synthesizing complex heterocycles (Mohareb et al., 2004).
Biological Activity and Antibacterial Assessment
The synthesis of new 1,3,4-oxadiazole compounds derived from 1H-imidazole and their biological activity study showcase the potential of ethyl 2-(1H-imidazol-1-yl)acetate derivatives in generating compounds with antibacterial properties. This line of research underlines the importance of ethyl 2-(2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate in the development of new antimicrobial agents, with specific compounds evaluated against common bacteria, indicating potential applications in addressing microbial resistance (Al-badrany et al., 2019).
Antihypertensive and Antimicrobial Agents Development
Research on the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases derived from methyl 2-(thiazol-2-ylcarbamoyl)acetate has led to the discovery of compounds with significant antihypertensive α-blocking activity and low toxicity. These findings illustrate the compound's potential in medicinal chemistry, particularly in the development of new treatments for hypertension (Abdel-Wahab et al., 2008).
Antioxidant Activity Exploration
The synthesis and evaluation of antioxidant activity of various derivatives further demonstrate the versatility of this compound in contributing to the discovery of compounds with potential health benefits. This research explores the antioxidant properties of synthesized compounds, contributing to the ongoing search for new antioxidants (George et al., 2010).
Properties
IUPAC Name |
ethyl 2-[2-[(1-methyl-6-oxopyridazine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-3-21-11(19)6-8-7-22-13(14-8)15-12(20)9-4-5-10(18)17(2)16-9/h4-5,7H,3,6H2,1-2H3,(H,14,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTSKMPJJRBJSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NN(C(=O)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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